REACTION_CXSMILES
|
S[C:2]1[N:3]([CH3:15])[C:4](=[O:14])[CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][N:9]=2)[N:7]=1.P(Cl)(Cl)([Cl:18])=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])O.[Na+].Cl[O-].[Na+]>O.ClCCl.ClCCCl.CN(C)C=O>[Cl:18][C:2]1[N:3]([CH3:15])[C:4](=[O:14])[CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][N:9]=2)[N:7]=1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
SC=1N(C(C=C(N1)C1=NC=NC=C1)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the solution was poured into ice-
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
After filtration through celite
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane twice
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent; ethyl acetate/hexane=1/1)
|
Type
|
WASH
|
Details
|
wash with diethyl ether
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(C(C=C(N1)C1=NC=NC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |